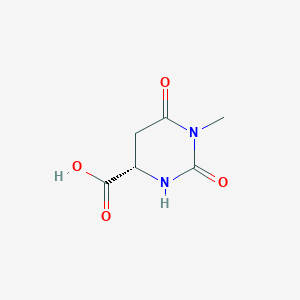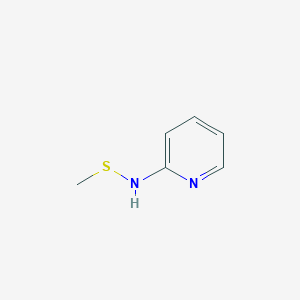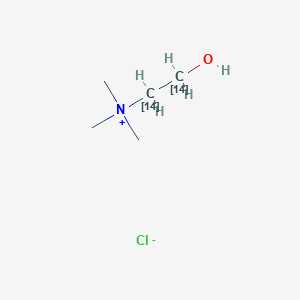
2-Hydroxy(1,2-14C2)ethyl(trimethyl)azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy(1,2-14C2)ethyl(trimethyl)azanium;chloride is a chemical compound with the molecular formula C5H14ClNO and a molecular weight of 143.61 g/mol. This compound is characterized by the presence of a hydroxyl group, a trimethylammonium group, and a chloride ion. It is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy(1,2-14C2)ethyl(trimethyl)azanium;chloride typically involves the reaction of trimethylamine with ethylene oxide, followed by the introduction of a chloride ion. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient for the reaction.
Solvent: Common solvents include water or alcohols.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Trimethylamine, ethylene oxide, and hydrochloric acid.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Purification: The product is purified using crystallization or distillation techniques to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy(1,2-14C2)ethyl(trimethyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or cyanide ions (CN-) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted ammonium compounds.
Applications De Recherche Scientifique
2-Hydroxy(1,2-14C2)ethyl(trimethyl)azanium;chloride is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: In studies involving cell signaling and neurotransmission due to its structural similarity to choline.
Medicine: As a potential therapeutic agent in the treatment of neurological disorders.
Industry: In the production of surfactants and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Hydroxy(1,2-14C2)ethyl(trimethyl)azanium;chloride involves its interaction with biological membranes and receptors. The compound can mimic the action of choline, a key neurotransmitter, and modulate signaling pathways. It binds to specific receptors on cell surfaces, leading to changes in cellular activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Choline Chloride: Similar in structure but lacks the radiolabeled carbon atoms.
Betaine: Contains a trimethylammonium group but has a different functional group attached.
Acetylcholine: A neurotransmitter with a similar structure but different biological activity.
Uniqueness
2-Hydroxy(1,2-14C2)ethyl(trimethyl)azanium;chloride is unique due to the presence of radiolabeled carbon atoms, making it useful in tracing studies and metabolic research. Its ability to mimic choline while being radiolabeled allows for detailed studies of biological processes.
Propriétés
IUPAC Name |
2-hydroxy(1,2-14C2)ethyl(trimethyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i4+2,5+2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMZJAMFUVOLNK-RLCVLZODSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)[14CH2][14CH2]O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
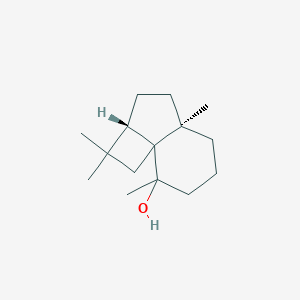
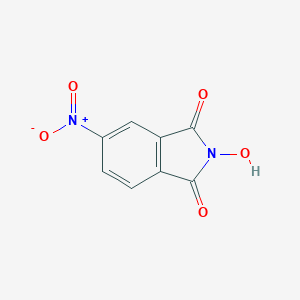
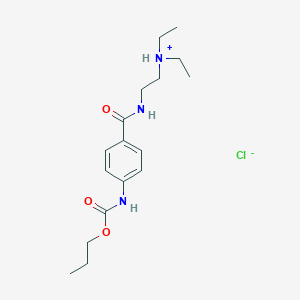
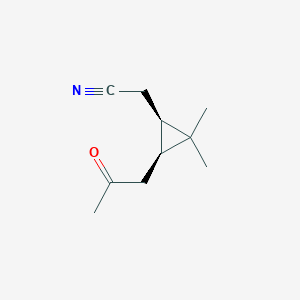
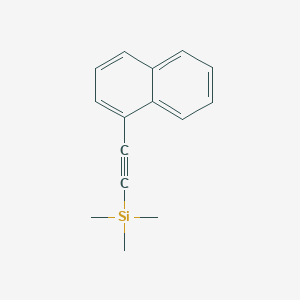
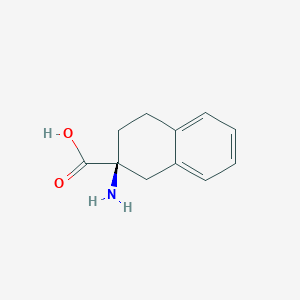

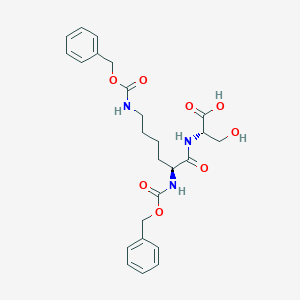
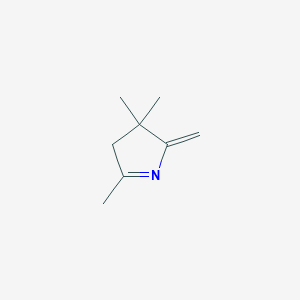
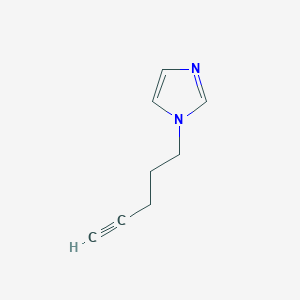

![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)
